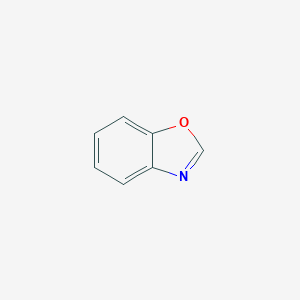
Benzoxazole
カタログ番号 B165842
:
273-53-0
分子量: 119.12 g/mol
InChIキー: BCMCBBGGLRIHSE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US06849632B2
Procedure details


To a solution of compound 10 (200 mg, 0.68 mmol) in CH2Cl2 (5 mL) was added BBr3 (1M in CH2Cl2, 1 mL, 1 mmol) dropwise. The resulting solution was allowed to stir for 48 h. The solvent was removed by evaporation (in vacuo) and the residue was dissolved in ethyl acetate and washed with saturated NaHCO3. The organic layer was dried over MgSO4 and evaporated (in vacuo). The residue was purified using column chromatography (30% ethyl acetate/hexanes) to yield compound 8 as a white solid.
Name
compound 10
Quantity
200 mg
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
CO[C:3]1[CH:4]=[CH:5][C:6]2[O:10][C:9](C3C=CC=C(C(F)(F)F)C=3)=[N:8][C:7]=2[CH:21]=1.B(Br)(Br)Br>C(Cl)Cl>[O:10]1[C:6]2[CH:5]=[CH:4][CH:3]=[CH:21][C:7]=2[N:8]=[CH:9]1
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for 48 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by evaporation (in vacuo)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated NaHCO3
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated (in vacuo)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
